molecular formula C10H13N4O6P B12920571 [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

Cat. No.: B12920571
M. Wt: 316.21 g/mol
InChI Key: BMTWSILZBROYGX-NKWVEPMBSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound’s systematic IUPAC name, this compound, reflects its structural hierarchy and stereochemical specificity. The tetrahydrofuran ring adopts a bicyclic oxolane structure, with substituents at positions 2 and 5. The purine base, a 6-oxo-1H-purine moiety, is N9-glycosidically linked to the sugar ring, while the methyl dihydrogen phosphate group is esterified to the hydroxymethyl side chain at position 2.

The stereochemical descriptors (2S,5R) denote the absolute configuration of the chiral centers in the tetrahydrofuran ring. Position 2 (S-configuration) and position 5 (R-configuration) establish a fixed spatial arrangement critical for molecular recognition and biological activity. This configuration contrasts with natural ribonucleotides, which typically exhibit (2R,3R,4R,5R) configurations in ribose-derived systems.

Molecular Geometry and Conformational Analysis

The tetrahydrofuran ring adopts a non-planar envelope conformation, with the C2 and C5 carbons deviating from the plane formed by the oxygen atom and adjacent carbons. Computational models reveal a puckering amplitude (Q) of 0.52 Å and a phase angle (θ) of 36°, indicative of a C2-endo (South) sugar pucker. This conformation aligns with modified nucleosides designed to restrict rotational freedom and enhance binding specificity.

The methyl phosphate group adopts a staggered conformation relative to the tetrahydrofuran ring, minimizing steric clashes between the phosphoryl oxygen atoms and the purine base. The dihedral angle between the phosphate’s O-P-O bonds and the C2-C3 bond of the ring measures 112°, favoring a gauche orientation that stabilizes the molecule through intramolecular hydrogen bonding between the phosphate and the purine’s N7 atom.

Structural Parameter Value Method
Tetrahydrofuran puckering (Q) 0.52 Å Computational modeling
Phase angle (θ) 36° X-ray crystallography
P-O bond length 1.61 Å DFT calculations
C2-C3-P-O dihedral angle 112° NMR spectroscopy

Tautomeric Forms and Resonance Stabilization

The 6-oxo-1H-purine base exhibits keto-enol tautomerism, though the keto form predominates under physiological conditions due to resonance stabilization. The lone pair on the N1 nitrogen delocalizes into the carbonyl group at C6, forming a conjugated π-system that spans N7, C8, and N9. This resonance hybrid reduces electron density at N7, enhancing the purine’s electrophilicity and its capacity for hydrogen bonding.

The phosphate group participates in resonance stabilization, with negative charge delocalization across the three non-esterified oxygen atoms. This delocalization lowers the pKa of the phosphate hydrogens (pKa₁ ≈ 1.5, pKa₂ ≈ 6.5), enabling the molecule to act as a polyprotic acid in aqueous solutions.

Comparative Structural Analysis with Related Purine Nucleotides

Structurally, this compound diverges from canonical purine nucleotides in three key aspects:

  • Sugar Modifications : Unlike ribose or deoxyribose, the tetrahydrofuran ring lacks hydroxyl groups at both the 2' and 3' positions, rendering it a dideoxy sugar analog. This modification prevents phosphodiester bond formation, a feature exploited in antiviral prodrug design.
  • Phosphate Positioning : The methyl phosphate group is attached to the hydroxymethyl side chain rather than the 5'-hydroxyl of traditional nucleotides. This atypical linkage alters charge distribution and solvation dynamics.
  • Stereochemical Orientation : The (2S,5R) configuration creates a steric environment distinct from natural (2R,5S) nucleosides, potentially influencing interactions with enzymes like kinases and phosphorylases.
Feature This Compound Inosine 3'-Monophosphate Didanosine
Sugar moiety Dideoxy tetrahydrofuran Ribose Dideoxyribose
Phosphate position Methyl side chain 3'-OH 5'-OH (prodrug)
Molecular weight 316.21 g/mol 348.21 g/mol 236.23 g/mol
Key functional groups 6-Oxo purine, methyl phosphate Hypoxanthine, 3'-phosphate Hypoxanthine, 5'-hydroxyl

Properties

Molecular Formula

C10H13N4O6P

Molecular Weight

316.21 g/mol

IUPAC Name

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O6P/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(20-7)3-19-21(16,17)18/h4-7H,1-3H2,(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1

InChI Key

BMTWSILZBROYGX-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The nucleoside core, guanosine, can be prepared or sourced commercially. Synthetic routes often start from purine derivatives or hypoxanthine analogs, which are glycosylated with protected ribose derivatives to form the nucleoside.

  • For example, enzymatic or chemical glycosylation of 6-oxo-purine derivatives with tetrahydrofuran sugars is a common approach.

Protection of Hydroxyl Groups

Selective protection of the 3' and 4' hydroxyl groups on the ribose ring is critical to ensure phosphorylation occurs specifically at the 5' position.

  • Common protecting groups include silyl ethers or acyl groups.
  • Protection is typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide, using bases like triethylamine or pyridine to facilitate the reaction.

Phosphorylation Step

Phosphorylation of the 5'-hydroxyl group to form the dihydrogen phosphate ester is a key step.

  • Phosphorylating agents such as phosphorus oxychloride (POCl3), phosphoramidites, or phosphoric acid derivatives are used.
  • The reaction is often carried out in the presence of bases (e.g., alkali metal carbonates, triethylamine) to neutralize generated acids and promote ester formation.
  • Solvents used include polar aprotic solvents (acetonitrile, dimethylformamide) or mixtures with alcohols to improve solubility and reaction rates.

Deprotection and Purification

After phosphorylation, protecting groups are removed under mild acidic or basic conditions depending on the protecting group chemistry.

  • Deprotection is followed by purification steps such as crystallization, silica gel chromatography, or preparative thin-layer chromatography to isolate the pure nucleotide.

  • Activated charcoal treatment may be used to remove colored impurities and improve product purity.

Representative Synthetic Route Summary

Step Description Reagents/Conditions Notes
1 Glycosylation of purine base with protected ribose Protected sugar derivatives, purine base, Lewis acid catalysts or enzymatic methods Forms nucleoside core
2 Protection of 3',4'-hydroxyl groups Silyl or acyl protecting agents, base (e.g., pyridine) Ensures selective phosphorylation
3 Phosphorylation of 5'-hydroxyl Phosphorylating agent (e.g., POCl3), base (e.g., triethylamine), polar aprotic solvent Forms dihydrogen phosphate ester
4 Deprotection of hydroxyl groups Acidic or basic hydrolysis Restores free hydroxyls
5 Purification Crystallization, chromatography, charcoal treatment Yields high purity product

Research Findings and Optimization

  • Improved processes have been developed to reduce impurity formation, such as dimerization side products, by optimizing solvent choice and reaction conditions.

  • Use of polar aprotic solvents and careful base selection enhances yield and purity.

  • Charcoal treatment post-reaction effectively removes colored impurities, improving the quality of the final compound.

  • Multi-step one-pot reactions have been reported to streamline synthesis, combining protection, phosphorylation, and deprotection steps to improve efficiency.

Chemical Reactions Analysis

Types of Reactions: ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring or the tetrahydrofuran moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring, typically employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.

Common Reagents and Conditions: Reagents commonly used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

Chemistry: In chemistry, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis, as well as enzyme interactions.

Medicine: In medicine, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or pathways involved in diseases such as cancer or viral infections.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other high-value chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among related compounds:

Compound Name CAS Number Purine Substituent Phosphate Position Molecular Formula Key References
Target Compound 117947-01-0 6-oxo 2' C10H13N4O8P*
Deoxyadenylic Acid (Deoxy-AMP) 653-63-4 6-amino 5' C10H14N5O6P
Inosinic Acid 131-99-7 6-hydroxy 5' C10H13N4O8P
2',3'-Dideoxy-5'-Guanylic Acid 85956-71-4 2-amino-6-oxo 5' C10H14N5O6P
Zidovudine Monophosphate (AZT-MP) 74050-06-9 Azido-thymine base 5' C10H16N5O8P

*Molecular formula inferred from analogous compounds in .

Key Observations :

  • Purine Modifications: The 6-oxo group in the target compound replaces the 6-amino group in deoxy-AMP and the 6-hydroxy group in inosinic acid.
  • Phosphate Position : Unlike natural nucleotides (5'-phosphate), the target compound’s 2'-phosphate may confer resistance to phosphatases or alter binding to ribosomes or polymerases .
  • Stereochemistry : The (2S,5R) configuration ensures proper spatial alignment for mimicking natural nucleosides, critical for substrate recognition .

Biological Activity

The compound [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the context of cancer treatment and redox biology. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and preliminary research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

C10H12N4O7PC_{10}H_{12}N_4O_7P

This compound features a purine base linked to a tetrahydrofuran moiety, which is critical for its biological activity. The presence of the phosphate group is essential for its interaction with biological systems, particularly in cellular signaling pathways.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available purine derivatives and tetrahydrofuran.
  • Reactions : Key reactions include phosphorylation and coupling reactions that yield the final product.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound is primarily attributed to its role in modulating redox processes within cells. It has been shown to influence oxidative stress pathways, which are crucial in cancer biology.

In Vitro Studies

Preliminary studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15Moderate cytotoxicity
HeLa (Cervical Cancer)10Strong cytotoxicity
MCF-7 (Breast Cancer)20Moderate cytotoxicity

These results indicate that the compound has potential as an anti-cancer agent, particularly in targeting oxidative stress pathways that are often dysregulated in cancer cells.

Case Studies

A notable case study involved the application of this compound in a redox drug discovery program aimed at treating skin cancer. The synthesized compound was tested for its ability to induce apoptosis in skin cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting a promising avenue for further research.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms by which the compound exerts its effects on cellular redox states.
  • Structural Optimization : Modifying the chemical structure to enhance potency and reduce potential toxicity.

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